molecular formula C8H4NNaO4 B11809703 Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate

Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate

Cat. No.: B11809703
M. Wt: 201.11 g/mol
InChI Key: GXUFOHJHKPEWEZ-UHFFFAOYSA-M
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Description

Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused furo-pyridine ring system, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives typically involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride. This reaction results in the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . The process involves the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .

Industrial Production Methods: While specific industrial production methods for sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes ensuring the availability of high-purity starting materials, controlling reaction conditions, and implementing efficient purification techniques.

Mechanism of Action

The mechanism by which sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate exerts its effects involves interaction with specific molecular targets:

Biological Activity

Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its pharmacological properties.

Chemical Structure and Properties

The compound has the molecular formula C₁₀H₉NNaO₄ and a molecular weight of approximately 208.19 g/mol. Its structure features a bicyclic arrangement that contributes to its distinct chemical properties. It is soluble in water and exhibits moderate stability under standard laboratory conditions, making it suitable for various biological assays.

Antioxidant Properties

Preliminary studies indicate that this compound may exhibit antioxidant activities. Research on related compounds has shown that derivatives of furo[2,3-b]pyridine can inhibit lipid peroxidation and scavenge free radicals, suggesting that this compound could possess similar properties .

Antiproliferative Effects

Compounds containing the furo[2,3-b]pyridine scaffold have demonstrated antiproliferative activity against various cancer cell lines. For instance, studies have reported that derivatives of this structure can inhibit cell growth in breast cancer and leukemia cell lines, indicating potential as anticancer agents . The mechanism of action may involve the modulation of signaling pathways related to cell proliferation and apoptosis.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific biological targets within cells, potentially influencing enzymatic activities or receptor interactions. Ongoing research aims to elucidate these interactions more clearly.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. These methods are crucial for producing this compound in sufficient yield for research purposes. Notably, studies have explored various synthetic routes to generate derivatives that may enhance biological activity or alter physical properties .

Case Studies

A recent study highlighted the interaction of this compound with P2X7 receptors, suggesting its potential role as an antagonist in inflammatory pathways. This finding points to its possible application in treating conditions associated with chronic inflammation and pain management .

Comparative Analysis

To provide a clearer understanding of the biological activity associated with this compound and its derivatives, the following table summarizes key findings from various studies:

Compound Biological Activity Study Reference
Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridineAntioxidant activity,
Furo[2,3-b]pyridine derivativesAntiproliferative against cancer ,
P2X7 receptor antagonistsAnti-inflammatory effects

Properties

Molecular Formula

C8H4NNaO4

Molecular Weight

201.11 g/mol

IUPAC Name

sodium;3-oxofuro[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C8H5NO4.Na/c10-5-4-2-1-3-9-7(4)13-6(5)8(11)12;/h1-3,6H,(H,11,12);/q;+1/p-1

InChI Key

GXUFOHJHKPEWEZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(N=C1)OC(C2=O)C(=O)[O-].[Na+]

Origin of Product

United States

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